4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one
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Overview
Description
4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one is a synthetic organic compound that belongs to the class of diazepanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. The starting materials may include benzyl chloride, ethylamine, and 5-propan-2-yl-1H-pyrazole-3-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-3-ethyl-1-(5-methyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one
- 4-benzyl-3-ethyl-1-(5-ethyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one
Uniqueness
The unique structural features of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one, such as the presence of the propan-2-yl group on the pyrazole ring, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-17-14-24(21(27)19-12-18(15(2)3)22-23-19)11-10-20(26)25(17)13-16-8-6-5-7-9-16/h5-9,12,15,17H,4,10-11,13-14H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHILTHLGNQKSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NNC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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